molecular formula C18H16ClNO2 B302918 N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide

Cat. No. B302918
M. Wt: 313.8 g/mol
InChI Key: GTFRIHFYBQARDB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide, also known as CPP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CPP is a synthetic molecule that has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has been extensively studied for its potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In neuroscience, N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has been shown to modulate glutamate receptors, which are involved in synaptic plasticity and learning and memory. N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has also been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that interact with glutamate receptors.

Mechanism of Action

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide binds to the glycine-binding site on the NMDA receptor, preventing the binding of glycine and inhibiting the activation of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate-mediated neurotransmission, the induction of apoptosis in cancer cells, and the modulation of synaptic plasticity and learning and memory. N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide has several advantages for lab experiments, including its high potency and specificity for the NMDA receptor, which makes it a valuable tool for studying glutamate-mediated neurotransmission. However, N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several potential future directions for research on N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide, including the development of novel compounds that target the NMDA receptor, the investigation of the role of N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide in synaptic plasticity and learning and memory, and the exploration of the potential use of N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the safety and efficacy of N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide in human clinical trials.

Synthesis Methods

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a compound that contains an active methylene group, such as malononitrile or ethyl cyanoacetate. In the case of N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide, the reaction involves the reaction of 4-chlorocinnamaldehyde with 3-aminoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide.

properties

Product Name

N-{3-[3-(4-chlorophenyl)acryloyl]phenyl}propanamide

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]propanamide

InChI

InChI=1S/C18H16ClNO2/c1-2-18(22)20-16-5-3-4-14(12-16)17(21)11-8-13-6-9-15(19)10-7-13/h3-12H,2H2,1H3,(H,20,22)/b11-8+

InChI Key

GTFRIHFYBQARDB-DHZHZOJOSA-N

Isomeric SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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